molecular formula C24H26N4O3 B5095254 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B5095254
M. Wt: 418.5 g/mol
InChI Key: RLBNEHAUBNMYDH-UHFFFAOYSA-N
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Description

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(acetylamino)-4-methylphenyl derivatives: These compounds share a similar structure and may exhibit comparable biological activity.

    Pyridazinone derivatives: These compounds also contain the pyridazinone core and are known for their diverse biological activities.

Uniqueness

2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,5-dimethylphenyl)propanamide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(3-acetamido-4-methylphenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-14-6-7-15(2)21(12-14)26-24(31)17(4)28-23(30)11-10-20(27-28)19-9-8-16(3)22(13-19)25-18(5)29/h6-13,17H,1-5H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBNEHAUBNMYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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